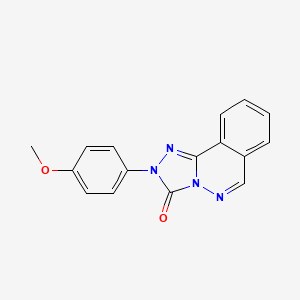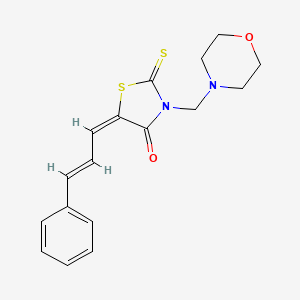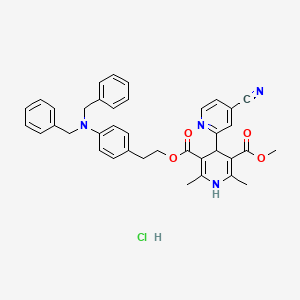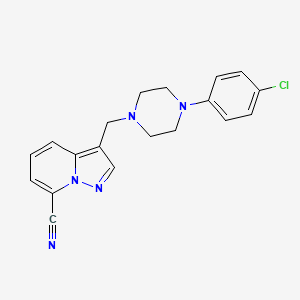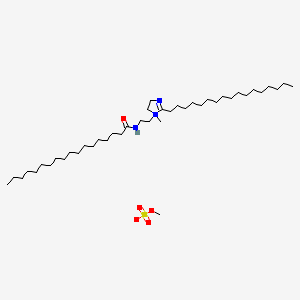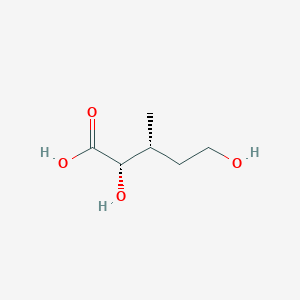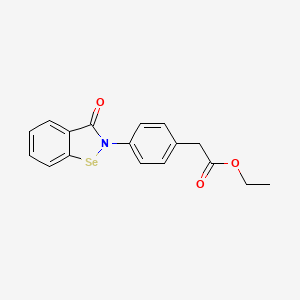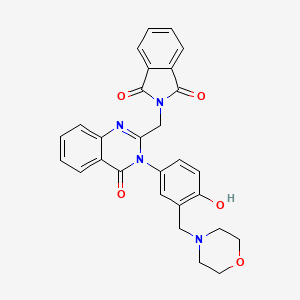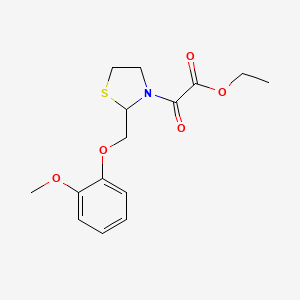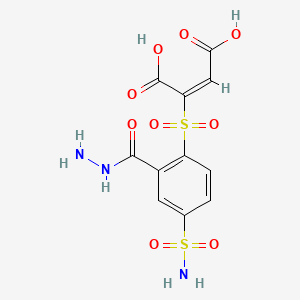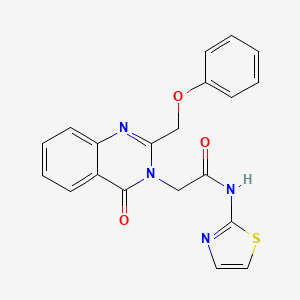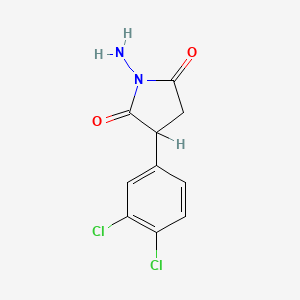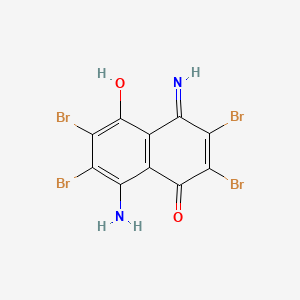
1(4H)-Naphthalenone, 8-amino-2,3,6,7-tetrabromo-5-hydroxy-4-imino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1(4H)-Naphthalenone, 8-amino-2,3,6,7-tetrabromo-5-hydroxy-4-imino- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple bromine atoms, an amino group, a hydroxy group, and an imino group attached to a naphthalenone core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1(4H)-Naphthalenone, 8-amino-2,3,6,7-tetrabromo-5-hydroxy-4-imino- typically involves multi-step organic reactions. The starting materials often include naphthalenone derivatives, which undergo bromination, amination, hydroxylation, and imination reactions under controlled conditions. Common reagents used in these reactions include bromine, ammonia, hydroxylamine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions
1(4H)-Naphthalenone, 8-amino-2,3,6,7-tetrabromo-5-hydroxy-4-imino- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imino group can be reduced to form an amine.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the imino group may produce an amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1(4H)-Naphthalenone, 8-amino-2,3,6,7-tetrabromo-5-hydroxy-4-imino- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1(4H)-Naphthalenone, 8-amino-2,3,6,7-tetrabromo-5-hydroxy-4-imino-
- 1(4H)-Naphthalenone, 8-amino-2,3,6,7-tetrabromo-5-hydroxy-4-oxo-
- 1(4H)-Naphthalenone, 8-amino-2,3,6,7-tetrabromo-5-hydroxy-4-methyl-
Uniqueness
The uniqueness of 1(4H)-Naphthalenone, 8-amino-2,3,6,7-tetrabromo-5-hydroxy-4-imino- lies in its specific combination of functional groups and bromine atoms, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
72918-28-6 |
|---|---|
Molekularformel |
C10H4Br4N2O2 |
Molekulargewicht |
503.77 g/mol |
IUPAC-Name |
8-amino-2,3,6,7-tetrabromo-5-hydroxy-4-iminonaphthalen-1-one |
InChI |
InChI=1S/C10H4Br4N2O2/c11-3-6(14)10(18)2-1(7(3)15)9(17)5(13)4(12)8(2)16/h15,17H,16H2 |
InChI-Schlüssel |
OCJTZMFKNFAESY-UHFFFAOYSA-N |
Kanonische SMILES |
C12=C(C(=C(C(=C1N)Br)Br)O)C(=N)C(=C(C2=O)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


